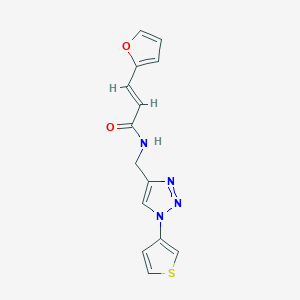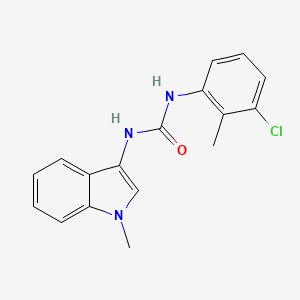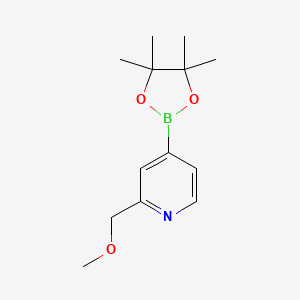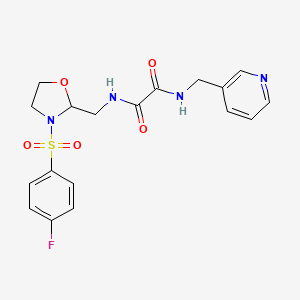![molecular formula C27H22FNO6 B2708071 8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-33-8](/img/structure/B2708071.png)
8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H22FNO6 and its molecular weight is 475.472. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Biochemical Utility
Quinoline derivatives, including structures similar to 8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one, are recognized for their efficient fluorescence properties. These compounds are extensively used in biochemistry and medicine for studying biological systems, particularly as DNA fluorophores. Their ability to fuse aromatic systems enhances their sensitivity and selectivity, making them valuable tools for biochemical research (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
The synthesis and study of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have shown significant cytotoxic activity against cancer cell lines. These findings highlight the potential of quinoline derivatives in the development of novel anticancer agents. The derivatives have demonstrated potent inhibitory properties against various cancer cell lines, underscoring their relevance in cancer research and therapy development (Deady et al., 2003).
Synthesis and Chemical Properties
Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines provides insights into the chemical properties and reactions of quinoline derivatives. These studies contribute to the understanding of the compound's structure and potential modifications, enabling the development of related compounds with specific biochemical applications (Stuart et al., 1987).
Novel Synthetic Methods
The development of novel synthetic methods for quinoline derivatives, including those similar to 8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one, showcases the compound's role in advancing organic synthesis techniques. These methods offer efficient, environmentally friendly processes for producing quinoline and related azaheterocycle libraries, expanding the toolkit available for medicinal chemistry and drug discovery (Yang et al., 2013).
properties
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO6/c1-32-22-8-5-17(11-23(22)33-2)26(30)20-15-29(14-16-3-6-18(28)7-4-16)21-13-25-24(34-9-10-35-25)12-19(21)27(20)31/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBKGAQBZPLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)


![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)
![3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2708003.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)